molecular formula C13H15N3O8 B11966466 Propanoic acid, 2-acetylamino-3-(4-hydroxy-3,5-dinitrophenyl)-, ethyl ester

Propanoic acid, 2-acetylamino-3-(4-hydroxy-3,5-dinitrophenyl)-, ethyl ester

Cat. No.: B11966466
M. Wt: 341.27 g/mol
InChI Key: SJSFXFJUJDOSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is a chemical compound with the molecular formula C13H15N3O8 and a molecular weight of 341.27 g/mol . It is a derivative of L-tyrosine, an amino acid, and is characterized by the presence of acetyl, nitro, and ethyl ester functional groups. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester typically involves the acetylation of L-tyrosine followed by nitration and esterification. The reaction conditions often include the use of acetic anhydride for acetylation, nitric acid for nitration, and ethanol for esterification . The process can be summarized as follows:

    Acetylation: L-tyrosine is reacted with acetic anhydride to form N-acetyl-L-tyrosine.

    Nitration: N-acetyl-L-tyrosine is then nitrated using nitric acid to introduce nitro groups at the 3 and 5 positions of the aromatic ring.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester.

Industrial Production Methods

Industrial production methods for N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the acetyl and ethyl ester groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, including those involved in protein synthesis and energy metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is unique due to the presence of both nitro groups and an ethyl ester group, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications where these functional groups play a crucial role .

Properties

IUPAC Name

ethyl 2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O8/c1-3-24-13(19)9(14-7(2)17)4-8-5-10(15(20)21)12(18)11(6-8)16(22)23/h5-6,9,18H,3-4H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSFXFJUJDOSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.